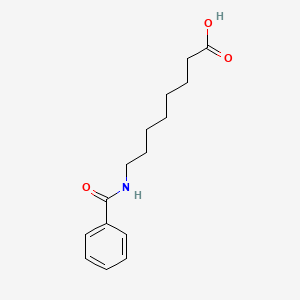

8-(Benzoylamino)octanoic acid

Description

8-(Benzoylamino)octanoic acid is a synthetic octanoic acid derivative characterized by a benzoylamino (-NH-C(=O)-C₆H₅) functional group at the 8th carbon position of the octanoic acid chain. This modification introduces aromatic and amide functionalities, distinguishing it from linear medium-chain fatty acids like octanoic acid (C8:0). The benzoylamino group enhances lipophilicity compared to unmodified octanoic acid, which may influence solubility, metabolic stability, and membrane permeability.

Properties

CAS No. |

43218-50-4 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

8-benzamidooctanoic acid |

InChI |

InChI=1S/C15H21NO3/c17-14(18)11-7-2-1-3-8-12-16-15(19)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2,(H,16,19)(H,17,18) |

InChI Key |

KTDXBSZMCLIHCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classic neutralization reactions with inorganic bases. For example:

Reaction with potassium hydroxide :

This produces the potassium salt, potassium N-[8-(2-hydroxybenzoyl)amino]octanoate, which exhibits polymorphism depending on drying conditions .

Key conditions :

-

Drying protocols:

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction catalyzed by acidic conditions (e.g., H₂SO₄):

Applications :

-

Synthesis of lipid-soluble derivatives for drug delivery systems.

Amidation

The terminal carboxylic acid can form amides with amines:

Notable example :

-

Reaction with hydrazine to produce hydrazides for polymer crosslinking.

Decarboxylation

Under thermal stress (>150°C), decarboxylation occurs, releasing CO₂:

Observed weight loss : 8.21% at 150°C (attributed to CO₂ release) .

Redox Reactions

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone derivatives | 80–100°C, aqueous H₂SO₄ |

| Reduction | LiAlH₄ | Alcohol derivatives | Anhydrous THF, 0°C |

These reactions modify the alkyl chain while preserving the benzamide group.

Polymerization

The compound can act as a monomer in polycondensation reactions via its carboxylic acid group. For example:

Formation of polyesters :

Applications :

-

Biodegradable polymers for controlled-release formulations.

Compatibility and Reactivity Hazards

Incompatible with :

Comparison with Similar Compounds

Key Observations:

- 8-Aminooctanoic acid lacks the benzoyl group, resulting in a simpler structure with higher aqueous solubility (31 mg/mL in water) .

- The benzyloxycarbonylamino derivative introduces carbamate and ether linkages, likely reducing metabolic stability but increasing utility in peptide synthesis .

Physicochemical Properties

Solubility and Stability:

- 8-Aminooctanoic acid exhibits high water solubility (31 mg/mL), attributed to its polar amine and carboxylic acid groups .

- Salcaprozic acid and its analogs are less soluble in water due to aromatic and amide groups, favoring organic solvents like DMSO or ethanol.

- 8-(Benzoylamino)octanoic acid is expected to exhibit intermediate solubility, balancing hydrophobic aromatic and hydrophilic carboxylic acid groups.

Metabolic and Pharmacological Effects:

- Octanoic acid (parent compound) is associated with adverse effects on bone health, including reduced bone mineral density and altered ALP/TRAP activity in murine models . Modifications like benzoylamino groups may mitigate these effects by altering metabolic pathways.

- Salcaprozic acid is structurally similar to 8-(Benzoylamino)octanoic acid but includes a phenolic -OH group, which may confer antioxidant properties or enhance binding to biological targets .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(benzoylamino)octanoic acid, and how can reaction yields be optimized?

- Synthesis Routes :

- From 8-bromooctanoic acid : React with benzamide derivatives under nucleophilic substitution conditions. This method is widely cited but may require optimization of reaction time and temperature to improve yields .

- Enzyme-catalyzed aminolysis : Use lipases or proteases to catalyze the coupling of benzoyl groups to 8-aminooctanoic acid. This approach is eco-friendly but may require screening for enzyme specificity and solvent compatibility .

- Yield Optimization :

- Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., excess benzoyl chloride) and employ inert atmospheres to minimize side reactions like hydrolysis.

Q. How can the purity and structural integrity of synthesized 8-(benzoylamino)octanoic acid be validated?

- Analytical Methods :

- NMR spectroscopy : Confirm the presence of the benzoyl group (aromatic protons at ~7.5 ppm) and the octanoic acid backbone (methylene/methyl signals) .

- Mass spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M+H]+ at m/z 262) with theoretical values .

- Melting point analysis : Consistency with literature values (if available) indicates purity.

Q. What are the solubility characteristics of 8-(benzoylamino)octanoic acid in common solvents?

- Key Data :

- Soluble in polar aprotic solvents (e.g., DMF, DMSO) and weakly acidic in aqueous solutions (pKa ~4.5–5.0 for the carboxylic group).

- Limited solubility in water (~31 mg/mL at 25°C) but improves with pH adjustment or co-solvents like ethanol .

Advanced Research Questions

Q. How does 8-(benzoylamino)octanoic acid function in enzyme-catalyzed lactamization, and what factors influence reaction efficiency?

- Mechanistic Insights :

- The benzoylamino group acts as a nucleophile in aminolysis reactions, facilitated by enzymes like lipase B. The octanoic acid chain provides flexibility for substrate binding .

- Critical Factors :

- Enzyme immobilization : Enhases reusability and stability.

- Solvent choice : Non-polar solvents (e.g., toluene) favor esterification over hydrolysis .

Q. What role does 8-(benzoylamino)octanoic acid play in modifying biomolecules for redox-active probes?

- Applications :

- The compound serves as a spacer in redox probes (e.g., osmium complexes) for protein labeling. The octanoic acid chain ensures optimal distance between redox centers and biomolecules, enhancing electron transfer efficiency .

- Methodology :

- Conjugate via carbodiimide chemistry (e.g., EDC/NHS) to lysine residues. Validate labeling efficiency using MALDI-TOF MS or fluorescence quenching assays .

Q. How does 8-(benzoylamino)octanoic acid affect microbial growth and metabolism in bioproduction systems?

- Observations :

- In yeast studies, octanoic acid derivatives impair growth post-diauxic shift, likely due to membrane disruption. Transcriptomic analysis reveals downregulation of fatty acid biosynthesis genes (e.g., FAS1, FAS2) .

- Experimental Design :

- Compare wild-type vs. engineered strains using RNA-Seq. Quantify intracellular metabolites (e.g., acetyl-CoA) via LC-MS to link gene expression to metabolic flux .

Q. Are there contradictions in reported solubility or stability data for 8-(benzoylamino)octanoic acid, and how can they be resolved?

- Data Discrepancies :

- Some sources report water solubility as 31 mg/mL , while others note incompatibility with aqueous media .

- Resolution Strategies :

- Test solubility under controlled conditions (pH, temperature). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.